molecular formula C23H23NO B10965661 N-(3,5-dimethylphenyl)-3,3-diphenylpropanamide

N-(3,5-dimethylphenyl)-3,3-diphenylpropanamide

Cat. No.: B10965661
M. Wt: 329.4 g/mol
InChI Key: GKUUGKDBNQUTKD-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3,3-diphenylpropanamide is an organic compound characterized by its complex structure, which includes a 3,5-dimethylphenyl group and a 3,3-diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3,3-diphenylpropanamide typically involves the reaction of 3,5-dimethylaniline with 3,3-diphenylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or other functionalized derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-3,3-diphenylpropanamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall effectiveness in various applications.

Properties

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C23H23NO/c1-17-13-18(2)15-21(14-17)24-23(25)16-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,22H,16H2,1-2H3,(H,24,25)

InChI Key

GKUUGKDBNQUTKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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